
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine
Overview
Description
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Amino derivatives of the pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, anti-inflammatory, and antimicrobial properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: A simpler analog without the dichlorophenyl group.
4-Aminopyrazole: Another analog with the amino group at a different position.
5-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at the 5-position.
Uniqueness
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug design and other applications.
Biological Activity
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with a dichlorophenyl group. This configuration is significant as it influences the compound's interaction with biological targets. The molecular formula is CHClN, and its molecular weight is approximately 245.1 g/mol.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to this compound, highlighting its potential as an anticancer agent:
- Mechanism of Action: Research indicates that compounds within this class can inhibit cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines. For instance, a derivative demonstrated sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with a GI50 ranging from 0.127 to 0.560 μM .
- Cell Cycle Arrest: Mechanistic studies revealed that these compounds could reduce phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases .
- Apoptosis Induction: Apoptotic pathways were activated as evidenced by increased markers of apoptosis in treated cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- In Vitro Studies: Compounds derived from this structure exhibited significant antimicrobial activity against various bacterial strains. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups such as halogens on the phenyl ring was found to enhance antimicrobial activity . Notably, pyrazoline derivatives bearing fluorine substituents exhibited higher cytotoxicity compared to standard drugs like Cisplatin .
Summary of Biological Activities
Case Studies
- Inhibition of CDK2: A derivative related to the pyrazole scaffold showed potent inhibition of cyclin-dependent kinase 2 (CDK2), achieving an IC50 value of 0.005 µM, indicating its potential as a selective therapeutic agent for cancer treatment .
- Antitumor Efficacy: In vivo studies demonstrated that certain derivatives effectively reduced tumor growth in xenograft models, further supporting their potential utility in oncology .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 3-(2,4-dichlorophenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves cyclization reactions of substituted hydrazides or acyl thioureas under acidic or thermal conditions. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C has been effective for analogous pyrazole derivatives, yielding products after recrystallization from ethanol . Optimization strategies include adjusting stoichiometry (e.g., excess POCl₃), varying reaction time (8–12 hours), and purification via column chromatography (ethanol/hexane gradients) to isolate the target compound . Monitoring intermediates by TLC and using anhydrous solvents can minimize side reactions.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl) and pyrazole NH₂ protons (δ 5.5–6.0 ppm, broad singlet). Carbon signals for pyrazole C-3 and C-4 appear at ~140–150 ppm .
- IR Spectroscopy : Stretching vibrations for NH₂ (3200–3400 cm⁻¹) and C-Cl (600–800 cm⁻¹) confirm functional groups .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) resolve impurities. High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) at 173 K provides precise bond lengths and angles. For example, the dichlorophenyl ring typically shows C-Cl distances of ~1.73 Å, while pyrazole ring torsion angles (N-C-C-N) range from 0.5° to 5.0°. SHELXL refinement (using Olex2 or WinGX) with anisotropic displacement parameters and hydrogen-bond restraints (e.g., N–H···N interactions) improves model accuracy. R-factors <0.05 and wR₂ <0.15 indicate reliable structural data .
Q. What strategies address discrepancies in biological activity data for pyrazole-4-amine derivatives across studies?
- Methodological Answer :
- Control Experiments : Validate assays using reference standards (e.g., Sigma-Aldrich’s 3-(2,4-dichlorophenyl)-1,1-dimethylurea) to ensure consistency in IC₅₀ measurements .
- SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) and correlate with activity trends. For example, 2,4-dichloro substitution enhances antimicrobial activity compared to mono-chloro analogs .
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and docking affinity .
Q. How do hydrogen-bonding networks influence the supramolecular assembly of pyrazole-4-amine derivatives in crystal lattices?
- Methodological Answer : Graph-set analysis (Etter’s notation) identifies recurring motifs like R₂²(8) rings (N–H···N interactions) or C(4) chains (π-stacking of dichlorophenyl rings). For example, in triclinic crystals (space group P1), intermolecular N–H···Cl hydrogen bonds (2.9–3.1 Å) stabilize layered structures. Hirshfeld surface analysis (CrystalExplorer) quantifies contributions from Cl···H (12–15%) and H···H (30–35%) contacts .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-1-2-6(7(11)3-5)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNJZILWHYSZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465107 | |
Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268547-51-9 | |
Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.